Receptor Binding Profile: Differential I2-Imidazoline Versus α2A-Adrenoceptor Affinity
4-(4,5-Dihydro-1H-imidazol-2-yl)phenol demonstrates a distinct receptor selectivity profile with a 7.8-fold higher affinity for I2-imidazoline receptors (Ki = 6.30 nM) compared to α2A-adrenoceptors (Ki = 49 nM) [1]. In contrast, the reference α2-adrenoceptor agonist clonidine exhibits preferential α2A binding (Ki ≈ 2-20 nM) with substantially lower I2 receptor engagement, while the prototypical I2 ligand idazoxan shows high I2 affinity (Ki ≈ 2-10 nM) with variable α2 activity [2]. The target compound also displays measurable affinity for the 5-HT1A receptor (Ki = 79 nM), an off-target interaction not uniformly observed across all imidazoline derivatives [1].
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | I2-imidazoline: Ki = 6.30 nM; α2A-adrenoceptor: Ki = 49 nM; 5-HT1A: Ki = 79 nM |
| Comparator Or Baseline | Clonidine: α2A Ki ≈ 2-20 nM, lower I2 affinity; Idazoxan: I2 Ki ≈ 2-10 nM |
| Quantified Difference | 7.8-fold selectivity for I2 over α2A for target compound; comparator binding profiles show different selectivity ratios |
| Conditions | Rabbit kidney homogenate (I2) with [3H]-Idazoxan radioligand; human α2A AR expressed in CHO cells; human 5-HT1A receptor binding assay |
Why This Matters
Researchers studying I2-imidazoline receptor pharmacology (implicated in depression, pain modulation, and neuroprotection) require this compound's specific selectivity profile; substituting with clonidine or idazoxan would yield different receptor engagement and confound experimental interpretation.
- [1] BindingDB Entry BDBM50473179 (CHEMBL13917). Affinity data: I2-imidazoline Ki = 6.30 nM (rabbit kidney), α2A AR Ki = 49 nM (human), 5-HT1A Ki = 79 nM (human). View Source
- [2] Filipić S, et al. Quantitative structure activity/retention relationships of imidazoline and alpha2 adrenergic receptors ligands. 2013. View Source
